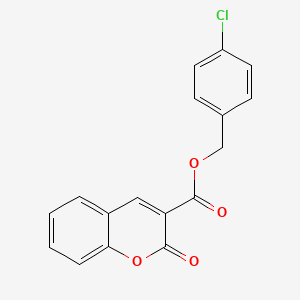![molecular formula C16H22FNO B5860260 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone, also known as FPB, is a synthetic compound that has been found to have potential applications in scientific research. This molecule has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes. In
科学的研究の応用
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone has been found to have potential applications in several areas of scientific research. One of the most promising applications is in the study of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be used to study the effects of endocannabinoids on various biological processes.
作用機序
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone inhibits the activity of FAAH by binding to the enzyme's active site. This binding prevents the enzyme from breaking down endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids can then modulate various biological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can modulate pain perception, inflammation, and mood. Additionally, this compound has been shown to have anxiolytic and anti-depressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of using 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone in lab experiments is its specificity for FAAH. This specificity allows for the selective modulation of the endocannabinoid system without affecting other biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone. One area of interest is the study of the effects of this compound on the endocannabinoid system in different disease models. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other compounds could lead to the development of new therapeutic strategies for various diseases.
合成法
1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone is synthesized by a multi-step process starting from 3-fluoro-4-nitrobenzene. The nitro group is reduced to an amino group, and then the resulting compound is coupled with 4-methylpiperidine to form the intermediate. The final step involves the condensation of the intermediate with butanone to yield this compound.
特性
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-3-4-16(19)13-5-6-15(14(17)11-13)18-9-7-12(2)8-10-18/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBIHLBJISPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

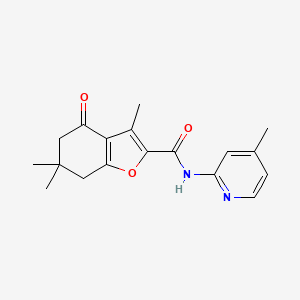
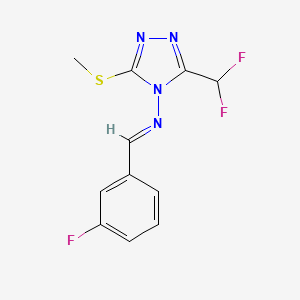
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
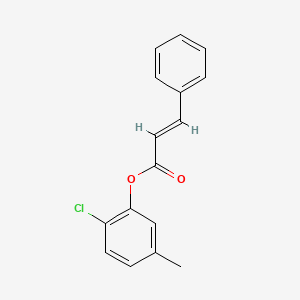
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
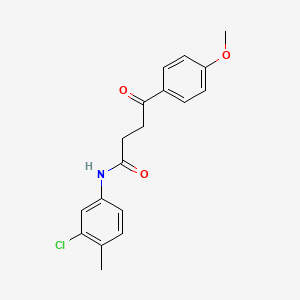

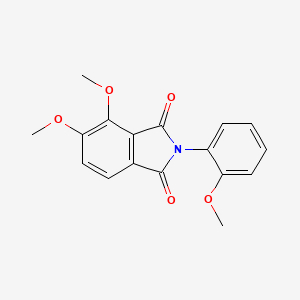
![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)

![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
